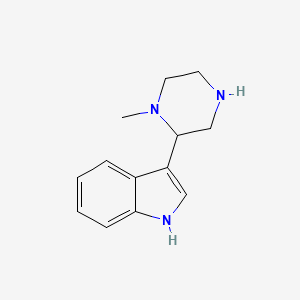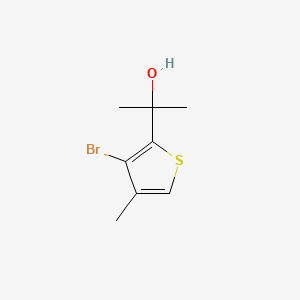
3-Bromo-alpha,alpha,4-trimethyl-2-thiophenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a methyl group on the thiophene ring, along with a hydroxyl group on the propan-2-ol moiety, makes this compound unique and potentially useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol typically involves the bromination of 4-methylthiophene followed by the addition of a propan-2-ol group. One common method involves the use of bromine as the brominating agent and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(3-bromo-4-methylthiophen-2-yl)propan-2-one.
Reduction: Formation of 2-(4-methylthiophen-2-yl)propan-2-ol.
Substitution: Formation of 2-(3-substituted-4-methylthiophen-2-yl)propan-2-ol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-methylthiophen-2-yl)propan-2-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(3-chloro-4-methylthiophen-2-yl)propan-2-ol: Contains a chlorine atom instead of bromine, which can affect its chemical properties and applications.
2-(3-bromo-4-ethylthiophen-2-yl)propan-2-ol: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical characteristics.
Uniqueness
The presence of both a bromine atom and a methyl group on the thiophene ring, along with a hydroxyl group on the propan-2-ol moiety, makes 2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol unique
Eigenschaften
Molekularformel |
C8H11BrOS |
|---|---|
Molekulargewicht |
235.14 g/mol |
IUPAC-Name |
2-(3-bromo-4-methylthiophen-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H11BrOS/c1-5-4-11-7(6(5)9)8(2,3)10/h4,10H,1-3H3 |
InChI-Schlüssel |
SOAJEGKQDMCJQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=C1Br)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



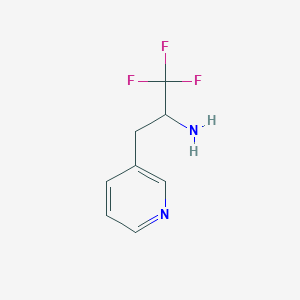
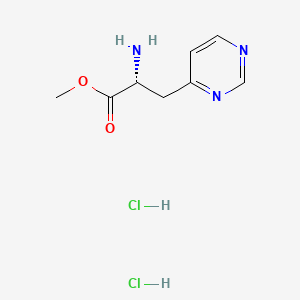
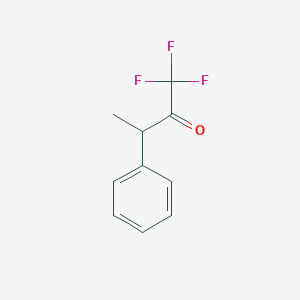
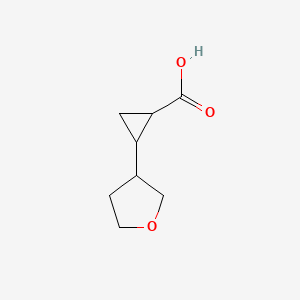


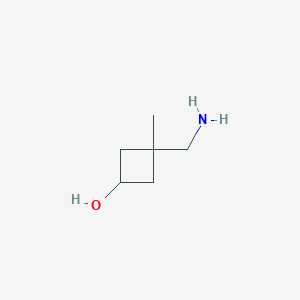

![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
